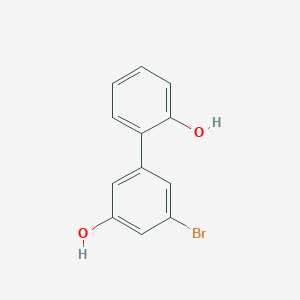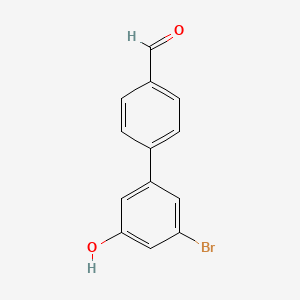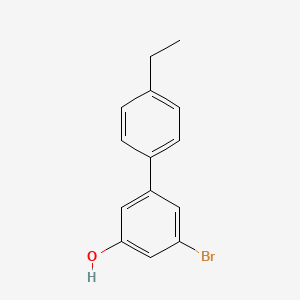
3-Bromo-5-(4-hydroxymethylphenyl)phenol, 95%
Overview
Description
3-Bromo-5-(4-hydroxymethylphenyl)phenol, or 3-Bromo-5-(4-hydroxybenzyl)phenol, is an organic compound with the formula C8H7BrO2. It is a white crystalline solid that is soluble in organic solvents. This compound has been studied for its use in pharmaceuticals, cosmetics, and other applications. Its ability to act as an antioxidant and its ability to interact with DNA make it a promising compound for further research.
Scientific Research Applications
3-Bromo-5-(4-hydroxymethylphenyl)phenol has been studied for its potential applications in a variety of scientific fields. In pharmacology, it has been studied for its potential to act as an antioxidant, and as an inhibitor of the enzyme tyrosinase. In biochemistry, it has been studied for its ability to interact with DNA and to inhibit the growth of certain types of cancer cells. In cosmetics, it has been studied for its ability to reduce wrinkles and improve skin tone. In addition, it has been studied for its potential to act as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-hydroxymethylphenyl)phenol is not completely understood, but it is believed to act through a number of pathways. Its antioxidant properties are thought to be due to its ability to scavenge free radicals and reduce oxidative stress. Its ability to interact with DNA is believed to be due to its ability to form covalent bonds with DNA bases. Its ability to inhibit the growth of certain types of cancer cells is thought to be due to its ability to interfere with the cell cycle and induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-hydroxymethylphenyl)phenol are not well understood, but some studies have shown that it can have a variety of beneficial effects. It has been shown to have antioxidant properties, which may protect against oxidative damage and reduce inflammation. It has also been shown to have antimicrobial and antifungal activity, which may be useful in the treatment of certain infections. In addition, it has been shown to have anti-cancer properties, which may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(4-hydroxymethylphenyl)phenol is a promising compound for laboratory experiments due to its ability to interact with DNA and its potential to act as an antioxidant, antimicrobial, and antifungal agent. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and it is not as easily synthesized as some other compounds. In addition, its effects on humans and animals are not well understood, so caution should be taken when using it in laboratory experiments.
Future Directions
There are a number of potential future directions for research on 3-Bromo-5-(4-hydroxymethylphenyl)phenol. One potential direction is to further explore its potential to act as an antioxidant, antimicrobial, and antifungal agent. Another potential direction is to explore its potential to interact with DNA and to inhibit the growth of certain types of cancer cells. In addition, further research could be conducted to explore its potential applications in cosmetics, pharmaceuticals, and other industries. Finally, further research could be conducted to explore its potential effects on humans and animals.
Synthesis Methods
3-Bromo-5-(4-hydroxymethylphenyl)phenol can be synthesized by a variety of methods. One common method involves the reaction of 4-hydroxymethylbenzaldehyde with bromine in the presence of an acid catalyst. The reaction yields 3-bromo-5-(4-hydroxymethylphenyl)phenol as a white solid. Other methods of synthesis include the reaction of 4-hydroxymethylbenzaldehyde with bromine in the presence of a base catalyst, and the reaction of 4-hydroxymethylbenzyl alcohol with bromine in the presence of an acid catalyst.
properties
IUPAC Name |
3-bromo-5-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWLOABPBQAOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686372 | |
| Record name | 5-Bromo-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261947-43-6 | |
| Record name | [1,1′-Biphenyl]-4-methanol, 3′-bromo-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















